1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
1-(3-Chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyridazinone core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
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Formation of the Pyrazole Ring:
- Starting with a substituted hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
- Reaction conditions: Reflux in ethanol with an acid catalyst.
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Formation of the Pyridazinone Ring:
- The pyrazole intermediate is then reacted with a suitable nitrile or ester to form the pyridazinone ring.
- Reaction conditions: Heating in the presence of a base such as sodium ethoxide.
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Functional Group Modifications:
- The final steps involve introducing the 3-chlorophenyl and 4-fluorobenzyl groups through nucleophilic substitution reactions.
- Reaction conditions: Typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Enhances reaction efficiency and scalability.
Catalysis: Use of metal catalysts to improve reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced forms with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-6-(4-methylbenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 1-(3-Chlorophenyl)-6-(4-chlorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Uniqueness:
- The presence of the 4-fluorobenzyl group in 1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one imparts unique electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-17-10-22-25(16-4-2-3-14(20)9-16)18(17)19(26)24(23-12)11-13-5-7-15(21)8-6-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGCKRDWVZRHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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